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Compound of Interest

Compound Name: Cefazolin-13C2,15N

Cat. No.: B1514398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely utilized for the prevention and

treatment of bacterial infections, particularly surgical site infections. To facilitate

pharmacokinetic and bioequivalence studies, a stable isotopically labeled internal standard,

Cefazolin-13C2,15N, is commonly employed in quantitative bioanalysis by liquid

chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation

pattern of both the parent drug and its labeled analog is crucial for developing robust and

specific analytical methods. This application note provides a detailed overview of the mass

spectrometry fragmentation of Cefazolin-13C2,15N, including experimental protocols and

quantitative data.

Mass Spectrometry Fragmentation Pattern
Cefazolin, like other cephalosporins, undergoes characteristic fragmentation in the mass

spectrometer, primarily involving the cleavage of the β-lactam ring. The inclusion of two 13C

atoms and one 15N atom in Cefazolin-13C2,15N results in a 3 Dalton mass shift in the

precursor ion and its corresponding fragment ions, allowing for clear differentiation from the

unlabeled Cefazolin.

The fragmentation of Cefazolin typically occurs in positive ion mode through electrospray

ionization (ESI), where the protonated molecule [M+H]+ is selected as the precursor ion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1514398?utm_src=pdf-interest
https://www.benchchem.com/product/b1514398?utm_src=pdf-body
https://www.benchchem.com/product/b1514398?utm_src=pdf-body
https://www.benchchem.com/product/b1514398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collision-induced dissociation (CID) then leads to the formation of specific product ions. The

most common fragmentation pathways involve the opening of the β-lactam ring and

subsequent cleavages.

Quantitative Fragmentation Data
The following table summarizes the key mass transitions for Cefazolin and its isotopically

labeled internal standard, Cefazolin-13C2,15N, as observed in multiple reaction monitoring

(MRM) mode.

Compound Precursor Ion (m/z) Product Ion (m/z) Description

Cefazolin 455.0 323.0

Loss of the

methylthiadiazole

group

Cefazolin 455.0 156.0
Cleavage of the β-

lactam ring

Cefazolin-13C2,15N 458.0 326.0

Loss of the

methylthiadiazole

group (labeled)

Cefazolin-13C2,15N 458.0 159.0
Cleavage of the β-

lactam ring (labeled)

Experimental Protocols
This section details a typical experimental protocol for the analysis of Cefazolin and Cefazolin-
13C2,15N using LC-MS/MS.

Sample Preparation: Protein Precipitation
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal

standard (Cefazolin-13C2,15N) at a suitable concentration.

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase A.

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

0-0.5 min: 5% B

0.5-2.5 min: 5-95% B

2.5-3.5 min: 95% B

3.5-3.6 min: 95-5% B

3.6-5.0 min: 5% B

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

Mass Spectrometry (MS)
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.

Ion Spray Voltage: 5500 V.

Source Temperature: 500°C.

Curtain Gas: 30 psi.

Collision Gas: Nitrogen.

Ion Source Gas 1: 50 psi.

Ion Source Gas 2: 50 psi.

Multiple Reaction Monitoring (MRM) Transitions:

Cefazolin: 455.0 → 323.0 (Quantifier), 455.0 → 156.0 (Qualifier)

Cefazolin-13C2,15N: 458.0 → 326.0 (Quantifier), 458.0 → 159.0 (Qualifier)

Visualizations
Fragmentation Pathway of Cefazolin-13C2,15N
The following diagram illustrates the proposed fragmentation pathway of protonated Cefazolin-
13C2,15N. The labels on the atoms indicate the positions of the 13C and 15N isotopes.

Caption: Proposed fragmentation pathway of Cefazolin-13C2,15N.

Experimental Workflow
The diagram below outlines the logical flow of the experimental protocol for the quantitative

analysis of Cefazolin.
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LC-MS/MS Workflow for Cefazolin Analysis

Sample Preparation
(Protein Precipitation)

LC Separation
(C18 Reversed-Phase)

MS/MS Detection
(ESI+, MRM)

Data Analysis
(Quantification)

Click to download full resolution via product page

Caption: LC-MS/MS workflow for Cefazolin quantification.

Conclusion
This application note provides a comprehensive guide to the mass spectrometric fragmentation

of Cefazolin-13C2,15N, a critical internal standard for the accurate quantification of Cefazolin

in biological matrices. The detailed experimental protocols and fragmentation data presented

herein will aid researchers and scientists in developing and validating robust LC-MS/MS

methods for pharmacokinetic and other drug development studies. The use of a stable

isotopically labeled internal standard is essential for mitigating matrix effects and ensuring the

reliability of bioanalytical results.
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[https://www.benchchem.com/product/b1514398#mass-spectrometry-fragmentation-pattern-
of-cefazolin-13c2-15n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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